p-Coumaryl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-3-hydroxyprop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNLHDGQWUGONS-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50895024 | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20649-40-5, 3690-05-9 | |
| Record name | (E)-p-Coumaryl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20649-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003690059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaryl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Hydroxy-1-propen-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50895024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61POZ1QQ11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213.5 °C | |
| Record name | 4-Coumaryl alcohol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003654 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of P Coumaryl Alcohol
Phenylpropanoid Pathway Integration
The journey from primary metabolites to p-coumaryl alcohol is a testament to the metabolic efficiency of plants. The phenylpropanoid pathway serves as the central hub for this transformation, channeling carbon from the shikimate pathway into the synthesis of monolignols and other related compounds.
The entry point into the phenylpropanoid pathway involves the non-oxidative deamination of the aromatic amino acid L-phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which converts L-phenylalanine into trans-cinnamic acid and ammonia (B1221849). nih.gov PAL represents the first committed step in the biosynthesis of numerous polyphenol compounds, including flavonoids and lignin (B12514952). nih.gov
In some plants, particularly grasses, an alternative and more direct route exists starting from L-tyrosine. researchgate.netunc.edu The enzyme Tyrosine Ammonia-Lyase (TAL) catalyzes the deamination of L-tyrosine to directly form p-coumaric acid. mdpi.com This pathway is energetically more favorable as it bypasses the subsequent hydroxylation step required when starting from L-phenylalanine. unc.edu Some species possess a bifunctional enzyme, Phenylalanine/Tyrosine Ammonia-Lyase (PTAL) , capable of utilizing both amino acids as substrates. nih.gov
These initial deamination reactions are critical regulatory points, channeling primary metabolites into the vast network of secondary metabolic pathways that produce essential compounds for plant life.
Following the initial deamination steps, a series of enzymatic modifications occur to produce p-coumaroyl-CoA, a key activated intermediate destined for various downstream branches of the phenylpropanoid pathway, including monolignol synthesis.
When the pathway initiates from L-phenylalanine, the resulting trans-cinnamic acid undergoes hydroxylation at the para-position of its phenyl ring. This reaction is catalyzed by Cinnamate (B1238496) 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase. nih.govnih.gov C4H facilitates the conversion of trans-cinnamic acid to p-coumaric acid. nih.govresearchgate.net This hydroxylation is a crucial step, as p-coumaric acid serves as the central precursor for a wide variety of phenylpropanoid metabolites. nih.govplos.org The activity of C4H is a significant regulatory point, and its expression can be influenced by developmental cues and environmental stimuli. nih.govoup.com
The subsequent activation of p-coumaric acid is mediated by the enzyme 4-Coumarate:CoA Ligase (4CL) . This enzyme catalyzes the formation of a high-energy thioester bond between the carboxyl group of p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA. nih.govresearchgate.net This activation step is essential for the subsequent reduction reactions in the pathway. nih.gov
Plants typically possess multiple isoforms of 4CL, which often exhibit distinct substrate specificities, kinetic properties, and expression patterns. nih.govfrontiersin.org This diversity allows for the differential regulation of metabolic flux into the various branches of phenylpropanoid metabolism, such as lignin, flavonoid, and coumarin (B35378) biosynthesis. frontiersin.org For example, in Arabidopsis thaliana, four 4CL isoforms have been identified, with 4CL1 and 4CL2 being primarily involved in lignin formation, while 4CL3 is more associated with flavonoid biosynthesis. nih.govfrontiersin.org The substrate preference of these isoforms plays a critical role in determining the composition of the final phenylpropanoid products. nih.govpnas.org
Table 1: Substrate Preferences of 4-Coumarate:CoA Ligase (4CL) Isoforms in Arabidopsis thaliana
| Isoform | Primary Substrates | Primary Metabolic Role |
| At4CL1 | p-Coumaric acid, Caffeic acid, Ferulic acid | Lignin Biosynthesis nih.gov |
| At4CL2 | p-Coumaric acid, Caffeic acid, Ferulic acid | Lignin Biosynthesis nih.gov |
| At4CL3 | p-Coumaric acid, Caffeic acid, Ferulic acid | Flavonoid Biosynthesis nih.govfrontiersin.org |
| At4CL4 | p-Coumaric acid, Caffeic acid, Ferulic acid, Sinapic acid | Minor role in Lignin Biosynthesis nih.gov |
The final steps in the specific biosynthesis of this compound involve the reduction of the activated intermediate, p-coumaroyl-CoA.
The first committed step in the monolignol-specific branch of the phenylpropanoid pathway is catalyzed by Cinnamoyl-CoA Reductase (CCR) . nih.govnih.govfrontiersin.org This enzyme utilizes NADPH as a reductant to convert hydroxycinnamoyl-CoA esters, such as p-coumaroyl-CoA, into their corresponding aldehydes. wikipedia.orgmdpi.com Specifically, CCR catalyzes the reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632). wikipedia.org
Following the action of CCR, the resulting p-coumaraldehyde is further reduced to this compound by the enzyme cinnamyl alcohol dehydrogenase (CAD), completing the biosynthetic pathway for this essential monolignol.
Terminal Reductions to this compound
Cinnamyl Alcohol Dehydrogenase (CAD) Activity
Cinnamyl alcohol dehydrogenase (CAD) is a pivotal enzyme that catalyzes the final step in the biosynthesis of monolignols, the precursors to lignin. researchgate.netoup.comkoreascience.kr This NADPH-dependent enzyme is responsible for the reduction of p-hydroxycinnamaldehydes to their corresponding alcohols. researchgate.netkoreascience.kr Specifically, it converts p-coumaraldehyde, coniferaldehyde (B117026), and sinapaldehyde (B192390) into this compound, coniferyl alcohol, and sinapyl alcohol, respectively. koreascience.krnih.govnih.gov These three monolignols are the fundamental building blocks for the p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units of the lignin polymer. nih.govscienceopen.com
The substrate specificity of CAD isoforms can vary significantly, which in turn influences the composition of lignin in different plant species and tissues. nih.govscienceopen.com For instance, some CAD enzymes show a preference for certain cinnamaldehydes over others. A study on wheat TaCAD1 revealed that it most efficiently catalyzed the reduction of coniferyl aldehyde, with its efficiency for p-coumaryl aldehyde being only 28% of that for coniferyl aldehyde. scienceopen.com In contrast, AtCAD5 and AtCAD4 from Arabidopsis thaliana use p-coumaryl aldehyde as their most preferred substrate. scienceopen.com AtCAD5 also utilizes sinapyl and coniferyl aldehydes, while AtCAD4 can readily use coniferyl aldehyde but not sinapyl aldehyde. scienceopen.com
| CAD Isoform | Organism | Preferred Substrate(s) | Relative Catalytic Efficiency/Notes |
|---|---|---|---|
| TaCAD1 | Wheat (Triticum aestivum) | Coniferyl aldehyde | Catalytic efficiency for p-coumaryl aldehyde is 28% of that for coniferyl aldehyde. scienceopen.com |
| AtCAD5 | Arabidopsis thaliana | p-Coumaryl aldehyde | Effectively uses a range of cinnamaldehydes, including coniferyl and sinapyl aldehydes. scienceopen.compnas.org |
| AtCAD4 | Arabidopsis thaliana | p-Coumaryl aldehyde | Readily uses coniferyl aldehyde but poorly utilizes sinapyl aldehyde. scienceopen.compnas.org |
| SbCAD2 & SbCAD4 | Sorghum (Sorghum bicolor) | p-Coumaraldehyde, Coniferaldehyde, Sinapaldehyde | Catalyzes the final step in monolignol biosynthesis in an NADPH-dependent manner. nih.gov |
Intermediary Metabolites and Branching Points in the Phenylpropanoid Pathway
The biosynthesis of this compound is embedded within the larger phenylpropanoid pathway, a complex network responsible for synthesizing a vast array of plant secondary metabolites. nih.govnih.govgenome.jp This pathway begins with the amino acid L-phenylalanine (and L-tyrosine in some plants like grasses). nih.govfrontiersin.org Phenylalanine is converted to cinnamic acid, which is then hydroxylated to form p-coumaric acid. genome.jpwikipedia.org This series of reactions, often referred to as the general phenylpropanoid pathway, culminates in the formation of p-coumaroyl-CoA. nih.govbioone.org
The compound p-coumaroyl-CoA represents a critical branching point in the pathway. researchgate.netgenome.jp From this central intermediate, metabolic routes diverge towards the synthesis of flavonoids, stilbenoids, and the monolignols required for lignin production. researchgate.net For monolignol synthesis, p-coumaroyl-CoA is directed towards a series of reduction steps. pnas.org
The pathway leading specifically to this compound involves the following key intermediary steps:
p-Coumaroyl-CoA: Formed from p-coumaric acid by the enzyme 4-coumarate:CoA ligase (4CL). koreascience.krwikipedia.org
p-Coumaraldehyde: Cinnamoyl-CoA reductase (CCR) catalyzes the reduction of p-coumaroyl-CoA to p-coumaraldehyde. koreascience.krnih.gov
This compound: Finally, cinnamyl alcohol dehydrogenase (CAD) reduces p-coumaraldehyde to this compound. koreascience.krnih.gov
The pathway can be further branched at the level of hydroxycinnamic acids to produce the other monolignols, coniferyl alcohol and sinapyl alcohol. nih.gov These branches involve additional hydroxylation and O-methylation steps on the aromatic ring before the final reduction steps catalyzed by CCR and CAD. nih.gov For example, the pathway to coniferyl alcohol (a precursor for G-lignin) involves enzymes such as p-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT). koreascience.krnih.gov A subsequent branch involving ferulate 5-hydroxylase (F5H) and another O-methylation step leads to sinapyl alcohol (a precursor for S-lignin). nih.gov Therefore, the metabolic flux through these branching points determines the relative production of H, G, and S lignin units. nih.gov
Contribution of the Shikimate Pathway to this compound Precursors
The foundational precursors for the phenylpropanoid pathway, and thus for this compound, originate from the shikimate pathway. frontiersin.orgstudylib.net This seven-step metabolic route is essential in microorganisms and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. studylib.netwikipedia.org The shikimate pathway is absent in animals, making these amino acids essential components of their diet. studylib.net
The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), from glycolysis, and D-erythrose 4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgnih.gov A series of enzymatic reactions leads to the synthesis of chorismate, which is the final common intermediate and a critical branch point. wikipedia.orgnih.govresearchgate.net From chorismate, separate branches lead to the synthesis of tryptophan, and to phenylalanine and tyrosine. wikipedia.org
Phenylalanine, the primary entry point into the general phenylpropanoid pathway, is subsequently converted into p-coumaric acid and then p-coumaroyl-CoA, the direct precursor for the monolignol branch leading to this compound. genome.jp Therefore, the entire carbon skeleton of this compound is derived from intermediates of primary metabolism that are channeled through the shikimate and phenylpropanoid pathways. studylib.netresearchgate.net The regulation of the shikimate pathway, particularly the initial enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DHS), is highly complex and can be influenced by feedback inhibition from phenylpropanoid intermediates, thereby controlling the flow of carbon into the biosynthesis of this compound and other aromatic compounds. nih.gov
Metabolic Engineering of this compound Production
Heterologous Expression Systems (e.g., Escherichia coli, Yeast)
Metabolic engineering has enabled the production of this compound in microbial hosts by introducing the necessary biosynthetic genes from plants and other organisms. nih.govnih.gov Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used heterologous expression systems due to their well-understood genetics, rapid growth, and established fermentation processes. nih.govnih.govmdpi.com
In E. coli, an artificial phenylpropanoid pathway has been successfully constructed to convert L-tyrosine into this compound. nih.gov This was achieved by expressing a set of heterologous enzymes:
Tyrosine ammonia lyase (TAL): Converts tyrosine to p-coumaric acid. researchgate.net
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. researchgate.net
Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde. researchgate.net
Cinnamyl alcohol dehydrogenase (CAD) or another alcohol dehydrogenase (ADH): Reduces p-coumaraldehyde to this compound. researchgate.netresearchgate.net
One study reported the assembly of a pathway using RsTAL from Rhodobacter sphaeroides, Pc4CL from Petroselinum crispum, and ZmCCR and ZmCAD from Zea mays, which led to the production of 22 mg/L of this compound in E. coli. researchgate.net Another engineered E. coli strain, by selecting more efficient enzymes, achieved a significantly higher titer of 501.8 ± 41.4 mg/L under optimized conditions. researchgate.netresearchgate.net
Yeast, particularly Saccharomyces cerevisiae, is another attractive host for producing plant-derived natural products. nih.govmdpi.com As a eukaryote, it can perform post-translational modifications that may be necessary for the proper folding and function of plant enzymes. mdpi.com While less detail is available in the provided search results specifically for this compound production in yeast, the platform has been successfully used for producing related phenylpropanoids like naringenin (B18129) and coumarins, which share the common precursor p-coumaroyl-CoA. nih.govmdpi.com This demonstrates the feasibility of expressing the upstream portion of the this compound pathway in yeast. mdpi.com
| Host Organism | Key Enzymes Expressed | Precursor | Reported Titer (mg/L) | Reference |
|---|---|---|---|---|
| Escherichia coli | RsTAL, Pc4CL, ZmCCR, ZmCAD | L-tyrosine | 22 | researchgate.net |
| Escherichia coli | Combinatorially optimized operon (TAL, 4CL, CCR, CAD) | L-tyrosine | 48 - 52 | nih.gov |
| Escherichia coli | Optimized selection of TAL, 4CL, CCR, ADH | L-tyrosine | 501.8 ± 41.4 | researchgate.net |
Optimization of Biosynthetic Pathways and Enzyme Activities
Achieving high titers of this compound in microbial hosts requires significant optimization of the heterologously expressed pathway. nih.gov Key challenges include low enzyme activity, poor protein solubility, and imbalances in the metabolic flux. researchgate.net
A primary strategy for optimization is balancing the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates and to prevent any single step from becoming a bottleneck. nih.gov One powerful technique, termed "Operon-PLICing," was developed for the rapid combinatorial assembly of synthetic operons in E. coli. nih.govresearchgate.net This method allows for the variation of spacing between the Shine-Dalgarno sequence and the start codon for each gene in an operon, thereby modulating the translation initiation rate and, consequently, the protein expression level. nih.govresearchgate.net By creating a library of 81 different operon variants for this compound biosynthesis, researchers were able to screen for the most productive combinations. nih.gov The best five variants identified through this method produced 48 to 52 mg/L of this compound, more than doubling the output of the initial, unoptimized reference strain (22 mg/L). researchgate.netnih.gov
Functional Roles of P Coumaryl Alcohol in Plant Cell Biology and Physiology
Primary Role as a Lignin (B12514952) Monomer (Monolignol)
Lignin is a complex, highly cross-linked aromatic polymer that is a major component of the secondary cell walls of vascular plants. botany.oneligninchina.com It provides essential mechanical strength, rigidity to the cell wall, and hydrophobicity for efficient water transport in the xylem. researchgate.netdiva-portal.org The polymer is formed from the oxidative polymerization of three primary monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. acs.orgiolitec.defrontiersin.org
When this compound is incorporated into the lignin polymer, it forms structural units known as p-hydroxyphenyl (H) units. acs.orgfrontiersin.orgwiley-vch.denih.gov These H-units are distinguished from the guaiacyl (G) and syringyl (S) units, which are derived from coniferyl alcohol and sinapyl alcohol, respectively. wiley-vch.decsnbiology.org The key difference lies in the degree of methoxylation on the aromatic ring: H-units have no methoxy (B1213986) groups, G-units have one, and S-units have two. diva-portal.orgusda.gov
| Plant Type | This compound (H-units) | Coniferyl alcohol (G-units) | Sinapyl alcohol (S-units) | Reference |
|---|---|---|---|---|
| Grasses (Herbaceous) | Present in significant amounts | Present | Present | ligninchina.comusda.govpsu.edu |
| Softwoods (Gymnosperms) | Present in small or trace amounts | Predominant monomer | Generally absent or very low | ligninchina.comusda.gov |
| Hardwoods (Angiosperms) | Present in trace amounts | Present | Present in high amounts | ligninchina.comusda.gov |
The formation of the lignin polymer from monolignols is a chemically controlled process that occurs in the cell wall. acs.org It is not directed by a template, unlike protein or nucleic acid synthesis. The process, known as combinatorial radical coupling, begins after monolignols like this compound are synthesized in the cytosol and transported to the apoplast (the cell wall space). nih.govnih.gov
In the cell wall, the polymerization is initiated by oxidative enzymes. frontiersin.org These enzymes, primarily class III peroxidases and laccases, oxidize the phenolic hydroxyl group of the monolignol to generate a phenoxy radical. biosynth.comwiley-vch.dekyoto-u.ac.jp This radical is unstable and is delocalized across the molecule through resonance, allowing for subsequent coupling reactions at various positions. diva-portal.orgnih.gov
The monolignol radicals then couple with the growing lignin polymer in an "end-wise" fashion, where a monomer radical adds to the free-phenolic end of a polymer chain. kyoto-u.ac.jp This combinatorial coupling leads to the formation of a variety of covalent inter-unit linkages, with the β-O-4 (aryl-glycerol-β-aryl ether) linkage being the most abundant in all types of lignin. usda.govrsc.org The lack of enzymatic control over the coupling itself results in a complex, amorphous, and heterogeneous polymer structure. acs.orgnih.gov
| Enzyme | EC Number | Function in Lignification | Reference |
|---|---|---|---|
| Peroxidase | 1.11.1.7 | Catalyzes the oxidation of monolignols using hydrogen peroxide (H₂O₂) to form phenoxy radicals in the cell wall. | wiley-vch.defrontiersin.orgnih.gov |
| Laccase | 1.10.3.2 | Catalyzes the oxidation of monolignols using oxygen (O₂) to form phenoxy radicals in the cell wall. | diva-portal.orgwiley-vch.defrontiersin.org |
The deposition of lignin is a highly regulated process, controlled both spatially and temporally during plant development. mdpi.comnih.gov Lignification generally starts in the middle lamella and the cell corners of the primary cell wall, and these initial stages are often characterized by a higher proportion of H-lignin. mdpi.comufl.edu For example, studies in spruce have shown that radiolabeled this compound is preferentially incorporated into the middle lamella, whereas coniferyl alcohol is primarily deposited in the much thicker secondary wall that forms later. mdpi.com
This suggests a temporal sequence to monolignol deposition during cell wall maturation, often proceeding in the order of H, followed by G, and finally S units in plants that produce all three. mdpi.com This sequential deposition contributes to the distinct lignin composition observed in different cell wall layers. ufl.edu
Lignification is typically associated with specific cell types, such as the tracheary elements (vessels and tracheids) and fibers in the xylem, which are essential for water transport and mechanical support. nih.govoup.com However, the process can also be induced in response to various biotic and abiotic stresses, such as wounding or pathogen attack. botany.oneresearchgate.net This stress-induced lignification often occurs in cells that would not normally lignify, such as parenchyma cells, and typically results in a lignin that is richer in H- and G-units compared to developmentally programmed lignin. researchgate.net
Involvement in Other Plant Biopolymer Synthesis
While its primary role is in lignification, this compound and its direct precursors are also implicated in the biosynthesis of other complex plant polymers that serve protective functions.
Sporopollenin (B1173437) is an exceptionally inert and robust biopolymer that constitutes the outer wall (exine) of spores and pollen grains from land plants. biorxiv.org Its extreme chemical resistance protects the plant's male gametes from desiccation, UV radiation, and microbial degradation. biorxiv.org
For a long time, the precise chemical structure of sporopollenin remained elusive. However, recent research has shown that it is a complex polymer composed of polyketide-derived polyvinyl alcohol-like units that are cross-linked by various molecules. biorxiv.orgfrontiersin.org In pine (Pinus species), a key structural component consists of aliphatic chains that are acylated with p-coumaroyl groups. frontiersin.org Specifically, research has identified 7-O-p-coumaroylated C16 aliphatic units as a primary component, which cross-link the polymer backbone. biorxiv.org Although this involves a p-coumarate ester rather than this compound itself, it highlights the central role of the p-coumaroyl moiety, derived from the same phenylpropanoid pathway precursor (p-coumaroyl-CoA), in the architecture of this vital biopolymer. oup.com
Suberin is another protective biopolymer found in specialized cell walls of various plant tissues, including the root endodermis (as Casparian strips and suberin lamellae), seed coats, and the periderm (cork) of woody plants. nih.govmdpi.com It functions as a hydrophobic barrier that controls the movement of water and solutes and protects against pathogens. nih.gov
Suberin has a composite structure consisting of a poly(aliphatic) domain and a poly(phenolic) domain embedded within the cell wall. nih.govmdpi.com The phenolic domain is derived from hydroxycinnamic acids and their alcohol derivatives. uwo.ca Research has identified that, in addition to ferulic acid (the most common phenolic monomer), this compound is a contributor to the phenolic structure of the suberin polymer, along with coniferyl alcohol. uwo.ca The incorporation of these phenolic monomers provides the cross-linking necessary to anchor the aliphatic components and form the complete, functional suberin barrier. mdpi.com
Esterification Reactions in Epicuticular Wax Formation
This compound plays a role in the formation of epicuticular waxes, which are critical protective layers on the surfaces of plants. wikipedia.org Research has identified fatty acid esters of this compound as components of the epicuticular wax of apple fruit (Malus domestica). acs.orgnih.gov
In a study on 'Gala' apples, hexane (B92381) extracts of the epicuticular wax displayed a distinct UV absorbance maximum around 258 nm. acs.orgnih.gov This led to the isolation and identification of a family of phenolic fatty acid esters. acs.org Through chromatographic and spectroscopic techniques, it was determined that these compounds were esters formed between fatty acids and both the E and Z isomers of this compound. nih.gov The specific site of esterification was found to be the γ-hydroxyl group of the this compound molecule, not the phenolic hydroxyl group on the phenyl ring. acs.orgresearchgate.net This discovery was the first to report fatty acid esters of a monolignol as a natural product in plants. acs.orgresearchgate.net
The presence of these this compound esters in the epicuticular wax suggests a potential role in protecting the fruit from environmental stressors. The phenolic nature of these compounds may contribute to the antioxidant properties of the wax. researchgate.net
Precursor to Diverse Plant Secondary Metabolites
This compound is a key intermediate in the phenylpropanoid pathway, serving as a precursor for a wide array of secondary metabolites that are crucial for plant growth, development, and defense. wikipedia.orgsmolecule.com
Biosynthesis of Lignans (B1203133) and Neolignans
Lignans and neolignans are a large class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units. arkat-usa.org this compound, along with coniferyl and sinapyl alcohols, is a primary monolignol that participates in this process. frontiersin.orgnih.gov The dimerization of monolignols is a critical step in forming the basic lignan (B3055560) scaffold. arkat-usa.orgnsf.gov This reaction is facilitated by oxidases, such as laccases, which generate phenoxy radicals from the monolignols. arkat-usa.orgnsf.gov Dirigent proteins (DIRs) then guide the stereo- and regio-selective coupling of these radicals to form specific lignan structures. arkat-usa.orgnsf.gov
While the coupling of two coniferyl alcohol molecules is a well-studied pathway leading to lignans like pinoresinol, this compound can also be a substrate for these coupling reactions, contributing to the structural diversity of lignans and neolignans found in plants. arkat-usa.orgnsf.gov Lignans are defined by the β-β' (C8-C8') bond formed between the two phenylpropanoid monomers. arkat-usa.org
Formation of Stilbenoids and Chavicol
This compound serves as an intermediate in the biosynthesis of other important plant compounds, including stilbenoids and chavicol. wikipedia.orgsmolecule.com The biosynthesis of chavicol, a phenylpropene, is thought to involve an analogous acetylation of this compound to that of coniferyl alcohol in the formation of eugenol. researchgate.net Research on a reductase homologue from the creosote (B1164894) bush (Larrea tridentata) has shown its ability to catalyze the conversion of this compound esters into the allylphenol chavicol. thegoodscentscompany.com
Glycosylation Derivatives (e.g., this compound 4-Glucoside)
In plants, this compound can undergo glycosylation, a process where a sugar molecule is attached, to form derivatives such as this compound 4-O-β-D-glucoside. nih.govmdpi.com This reaction is catalyzed by UDP-glycosyltransferases (UGTs). mdpi.com The glycosylation of monolignols like this compound is a significant regulatory mechanism in phenylpropanoid metabolism. frontiersin.orgfrontiersin.org
Glycosylated forms of monolignols, including this compound 4-glucoside, are thought to function as storage and transport forms of these compounds. mdpi.com They can be stored in the vacuole and later hydrolyzed by β-glucosidases to release the aglycone (this compound) for processes like lignin biosynthesis. nih.govfrontiersin.orgfrontiersin.org For instance, specific β-glucosidases in Arabidopsis, BGLU45 and BGLU46, have been shown to hydrolyze this compound 4-O-β-D-glucoside. nih.govfrontiersin.org This ability to store and remobilize this compound allows the plant to control the availability of this precursor for various metabolic pathways. frontiersin.orgfrontiersin.org
This compound 4-glucoside itself may possess biological activities, with potential antioxidant, anti-inflammatory, and antimicrobial properties being investigated. smolecule.comontosight.ai
Regulatory Mechanisms of P Coumaryl Alcohol Metabolism and Accumulation
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The synthesis of p-coumaryl alcohol is initiated through the phenylpropanoid pathway, and the genes encoding the enzymes of this pathway are subject to sophisticated transcriptional and post-transcriptional control.
Transcriptional Regulation: The expression of monolignol biosynthetic genes is coordinately regulated, largely by a network of transcription factors. tandfonline.com Key families of transcription factors, including MYB, NAC, WRKY, and bHLH, play a pivotal role in controlling the expression of these genes by binding to specific cis-regulatory elements, known as AC elements, in their promoter regions. frontiersin.orgmdpi.com For instance, in Arabidopsis, the transcription factors MYB58 and MYB63 are known activators of the lignin (B12514952) biosynthetic pathway. tandfonline.com Their orthologs, such as PtrMYB28 in poplar, have been shown to induce the expression of lignin-related genes, indicating a conserved regulatory mechanism across plant species. tandfonline.com Studies in Pinus taeda cell cultures have shown that the transcript levels for key enzymes like phenylalanine ammonia-lyase (PAL), 4-coumarate:CoA ligase (4CL), and cinnamyl alcohol dehydrogenase (CAD) are coordinately up-regulated in response to specific developmental cues. nih.gov This coordinated up-regulation suggests that these steps are modulated according to the metabolic demand for monolignols. nih.gov
Post-Transcriptional Regulation: Beyond transcriptional initiation, the regulation of biosynthetic gene expression also occurs at the post-transcriptional level. Alternative splicing is one such mechanism that can generate multiple protein variants from a single gene, thereby increasing proteomic diversity and providing another layer of regulatory control. frontiersin.org In Populus trichocarpa, it has been observed that approximately 40% of genes in the xylem, including those related to cell wall biosynthesis, undergo alternative splicing. frontiersin.org Additionally, microRNAs (miRNAs) have been implicated in the post-transcriptional regulation of genes involved in secondary cell wall biosynthesis. elifesciences.org For example, specific miRNAs can target the messenger RNAs (mRNAs) of transcriptional regulators, thereby influencing the entire downstream biosynthetic network. elifesciences.org In Arabidopsis, Musashi-type RNA-binding proteins, MSIL2 and MSIL4, have been identified as redundant regulators of secondary cell wall formation, highlighting the role of post-transcriptional control in this process. elifesciences.org
Enzymatic Activity Modulation and Feedback Control
The catalytic efficiency of enzymes in the this compound pathway is dynamically modulated through various mechanisms, including protein-protein interactions and post-translational modifications.
Enzymatic Activity Modulation: Enzymes involved in monolignol biosynthesis can form protein complexes, which can alter their catalytic activities and facilitate metabolic channeling. pnas.org For example, cytochrome P450 monooxygenases, such as cinnamic acid 4-hydroxylase (C4H) and p-coumaric acid 3-hydroxylase (C3H), can form heterodimers and heterotrimers. pnas.org The formation of these complexes can dramatically increase the reaction rates of the constituent enzymes. pnas.orgnih.govfrontiersin.org In Populus trichocarpa, the interaction between two C4H enzymes and a C3H enzyme resulted in a more than 6,500-fold increase in catalytic efficiency for certain substrates. pnas.orgfrontiersin.org Interactions also occur between other enzymes, such as 4-coumarate:CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), modulating the ligation of hydroxycinnamic acids. frontiersin.org
Feedback Control and Post-Translational Modification: The monolignol biosynthetic pathway is also regulated by feedback mechanisms where pathway products can influence enzyme activity. Coniferyl alcohol, another monolignol, has been shown to act as a signaling molecule that can trigger the proteolysis of PAL, the entry-point enzyme of the pathway, and also provide feedback to regulate the expression of other biosynthetic genes. frontiersin.org Post-translational modifications, particularly phosphorylation, represent another critical layer of regulation. nih.gov In Populus trichocarpa, the activity of 5-hydroxyconiferaldehyde (B1237348) O-methyltransferase 2 (PtrAldOMT2), an enzyme in the syringyl monolignol branch, is controlled by reversible phosphorylation, which acts as an on/off switch for its catalytic function. nih.gov While not directly in the this compound branch, this demonstrates a key regulatory mechanism that likely applies to other enzymes in the broader monolignol pathway.
Intracellular Transport and Compartmentalization of Monolignols
Once synthesized in the cytoplasm, this compound and other monolignols must be transported across the plasma membrane to the cell wall for polymerization into lignin. nih.govnih.gov This transport is a critical and complex process involving specific transporters and various proposed secretion mechanisms.
Active transport mediated by ATP-Binding Cassette (ABC) transporters is a key mechanism for moving monolignols out of the cell. nih.gov These transporters use the energy from ATP hydrolysis to pump substrates across cellular membranes. nih.gov
Genetic and biochemical studies have identified specific ABC transporters involved in monolignol transport. frontiersin.org A significant discovery was the identification of AtABCG29 in Arabidopsis thaliana as a transporter of this compound. nih.govuzh.ch Research has shown that AtABCG29 is localized to the plasma membrane of cells in the root endodermis and vascular tissues. nih.govuzh.ch When expressed in yeast, AtABCG29 conferred increased tolerance to this compound by actively exporting it from the cells. nih.govuzh.ch Vesicles isolated from these yeast cells demonstrated direct, ATP-dependent transport of this compound. nih.govuzh.ch Conversely, Arabidopsis mutants lacking a functional AtABCG29 (referred to as abcg29) contained less lignin and showed increased sensitivity to externally applied this compound, confirming the transporter's role in vivo. nih.govuzh.ch While AtABCG29 is specific for this compound, it does not significantly transport the other major monolignols, coniferyl alcohol and sinapyl alcohol, suggesting the existence of other specific transporters for these molecules. frontiersin.orgroyalsocietypublishing.orgnih.gov The transport of monolignols and their glucosides across both plasma and vacuolar membranes is largely dependent on ATP, and this transport is significantly reduced by inhibitors specific to ABC-type transporters. nih.govmdpi.com
The precise mechanisms by which monolignols are secreted into the apoplast (the space outside the plasma membrane) have been a subject of considerable research and debate. Several models have been proposed, and it is likely that different mechanisms may operate depending on the plant species, cell type, and developmental stage. glycopedia.euresearchgate.net
One major mechanism is transporter-mediated export , as exemplified by AtABCG29. nih.govmdpi.com This active transport allows for the controlled secretion of monolignols against a concentration gradient. nih.gov
Another proposed mechanism is passive diffusion . Due to their partially hydrophobic nature, monolignols may be able to diffuse across the plasma membrane. royalsocietypublishing.orgnih.gov This process could be driven by a concentration gradient created by the rapid polymerization of monolignols into lignin in the cell wall, which would effectively remove free monomers from the apoplast. frontiersin.orgnih.govoup.com
A third consideration involves the glucosylation and vacuolar sequestration of monolignols. In some plants, particularly gymnosperms, monolignols are converted to their glucoside derivatives (e.g., this compound glucoside). nih.govoup.com These glucosides are more water-soluble and less toxic, and they can be transported into the vacuole for storage. nih.govmdpi.com Biochemical studies have shown that while plasma membrane vesicles transport the aglycone (non-glucosylated) form of monolignols in an ATP-dependent manner, tonoplast (vacuolar membrane) vesicles specifically transport the glucosylated form. nih.govfrontiersin.org The stored monolignol glucosides could later be transported out of the vacuole and hydrolyzed by β-glucosidases in the cell wall to release the free monolignol for polymerization. nih.gov This suggests a "storage and release" model that could supplement direct export across the plasma membrane. nih.gov
Responses of P Coumaryl Alcohol Pathways to Biotic and Abiotic Stresses
Modulation of Stress Lignin (B12514952) Formation and Composition
Lignin, a complex polymer derived from monolignols including p-coumaryl alcohol, provides structural support and acts as a defense barrier in plants. aloki.huomexcanada.com Under conditions of stress, plants often produce "stress lignin" or "defense lignin," which can differ in composition from the lignin produced during normal development. aloki.hu Biotic and abiotic stresses can induce the phenylpropanoid pathway, leading to the accumulation of lignin precursors and subsequent lignification of tissues. nih.gov
This compound is the precursor to the p-hydroxyphenyl (H) units in the lignin polymer. nih.gov While typically a minor component in the lignin of many plants compared to guaiacyl (G) and syringyl (S) units derived from coniferyl alcohol and sinapyl alcohol respectively, the proportion of H-units can be significantly altered under stress. aloki.hunih.gov For instance, in cucurbits, pathogen infection or treatment with elicitors can shift phenylpropanoid biosynthesis to favor the production of p-coumaryl derivatives. nih.gov This suggests a strategic reallocation of resources towards producing a type of lignin that may be more effective against specific stressors.
Research on cucumber plants has shown that abiotic stress can up-regulate the entire this compound branch of the phenylpropanoid pathway, leading to the rapid lignification of affected tissues. nih.gov This rapid response is a crucial defense mechanism, helping to fortify cell walls and limit the spread of pathogens or the damage caused by abiotic factors. The modulation of lignin composition, including the incorporation of this compound-derived H-units, is a key adaptive strategy for plants facing environmental challenges. aloki.hu
Role in Plant Defense Mechanisms Against Pathogens
This compound is a crucial component of a plant's defense arsenal (B13267) against a wide range of pathogens. smolecule.comontosight.ai Its primary role in this context is as a precursor to lignin, which forms a physical barrier in the plant cell wall, providing rigidity and resistance to microbial attack. nih.gov When a plant is challenged by a pathogen, it can rapidly synthesize and deposit lignin or lignin-like polymers in the cell walls of infected and surrounding cells. nih.gov This lignification process can physically block the pathogen's progress, prevent the diffusion of toxins from the pathogen into the host, and cut off the supply of nutrients and water from the host to the pathogen. nih.gov
The biosynthesis of lignin precursors, including this compound, is often induced upon pathogen infection. nih.gov Studies have shown that in some plant species, pathogen challenge leads to a shift in the phenylpropanoid pathway, favoring the synthesis of p-coumaryl derivatives over other monolignols. nih.gov This suggests that the resulting "defense lignin," enriched in p-hydroxyphenyl (H) units derived from this compound, may have specific properties that are particularly effective against certain pathogens.
Beyond its role in lignification, this compound and its derivatives can also possess direct antimicrobial properties, further contributing to the plant's defense. ontosight.aismolecule.com The phenylpropanoid pathway, which produces this compound, is a key metabolic route for the synthesis of a variety of defense-related compounds. ontosight.ai Therefore, the up-regulation of this pathway in response to pathogen attack provides the plant with a multi-pronged defense strategy, combining physical barriers with chemical warfare.
Antioxidant Defense Properties
This compound and its derivatives exhibit significant antioxidant properties, playing a role in protecting plants from oxidative stress. smolecule.comontosight.ai Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify these harmful molecules. frontiersin.org Both biotic and abiotic stresses can lead to an overproduction of ROS, which can damage cellular components like lipids, proteins, and nucleic acids. frontiersin.org
The antioxidant activity of this compound is attributed to its chemical structure, specifically the phenolic ring which can donate a hydrogen atom to scavenge free radicals. By neutralizing these highly reactive molecules, this compound and related phenolic compounds help to mitigate the damaging effects of oxidative stress.
Response to Environmental Stressors
Plants have developed intricate mechanisms to perceive and respond to a variety of environmental stressors, and the this compound pathway is often a key player in these responses.
Saline-alkali stress, a combination of high salt concentration and high pH, is a major abiotic stress that severely impacts crop productivity. frontiersin.orgnih.gov Plants have evolved various strategies to cope with this stress, and the phenylpropanoid pathway, including the biosynthesis of this compound, plays a significant role. frontiersin.org
In a study comparing two oat cultivars with different tolerances to saline-alkali stress, the tolerant cultivar (Baiyan7) showed an increase in downstream products of the phenylpropanoid pathway, including this compound, in its roots under stress conditions. frontiersin.org This suggests that the upregulation of lignin biosynthesis, for which this compound is a precursor, is a positive response to saline-alkali stress in tolerant oat varieties. nih.gov The accumulation of lignin can strengthen cell walls, providing better osmotic adjustment and supporting cell growth under stress. frontiersin.orgnih.gov
Interestingly, while the tolerant oat cultivar utilized the lignin pathway, the sensitive cultivar (Yizhangyan4) primarily used soluble sugars and flavonoids as osmotic regulatory and antioxidant substances. frontiersin.orgnih.gov This highlights the different adaptive strategies employed by plants, with this compound and subsequent lignification being a key component of tolerance in certain species and cultivars. frontiersin.orgnih.gov Consequently, metabolites like this compound have been suggested as potential candidates for screening saline-alkali tolerant oat cultivars. frontiersin.orgnih.govresearchgate.net
| Plant Species | Cultivar | Stress Condition | Tissue | Key Finding | Reference |
| Oat (Avena sativa L.) | Baiyan7 (tolerant) | Saline-Alkali | Roots | Increased accumulation of this compound, suggesting a role in stress tolerance through lignin biosynthesis. | frontiersin.orgnih.gov |
| Oat (Avena sativa L.) | Yizhangyan4 (sensitive) | Saline-Alkali | Roots | Relied more on soluble sugars and flavonoids for stress response, with less emphasis on the lignin pathway. | frontiersin.orgnih.gov |
| Alfalfa (Medicago sativa) | Nongjing 1 (tolerant) | Saline-Alkali | - | Upregulation of cinnamoyl-CoA reductases (CCRs) accelerates lignin biosynthesis, enhancing stress resistance. | mdpi.com |
Heavy metal contamination in soil is a significant environmental stressor for plants. nih.gov Plants have evolved mechanisms to cope with heavy metal toxicity, and the biosynthesis of lignin, involving this compound, is an important defense strategy. frontiersin.orgmdpi.com
Exposure to heavy metals such as copper (Cu), zinc (Zn), cadmium (Cd), and aluminum (Al) can induce an increase in lignin content in the cell walls of various plants, including rice and wheat. frontiersin.orgmdpi.com This increased lignification is considered a defense response, as the lignin polymer contains numerous functional groups (e.g., hydroxyl, carboxyl, methoxyl) that can bind to heavy metal ions. mdpi.com This binding can help to immobilize the metals in the cell wall, preventing their transport to more sensitive parts of the plant. mdpi.com
In pepper plants (Capsicum annuum L.) exposed to cadmium stress, the application of nano-selenium was found to enhance the levels of this compound and other lignin precursors in the roots. nih.gov This led to an increase in cell wall thickness, which is believed to contribute to the plant's resistance to cadmium toxicity. nih.gov The upregulation of genes involved in the lignin biosynthetic pathway, such as those encoding for cinnamyl alcohol dehydrogenase (CAD), which catalyzes the formation of this compound, is a common response to heavy metal stress. nih.govmdpi.com
| Plant Species | Stressor | Key Finding | Reference |
| Rice, Wheat | Copper (Cu), Zinc (Zn), Aluminum (Al) | Excess heavy metals lead to elevated lignin accumulation in cell walls as a defense response. | frontiersin.org |
| Pepper (Capsicum annuum L.) | Cadmium (Cd) | Nano-selenium treatment increased this compound levels, enhancing cell wall thickness and resistance to Cd stress. | nih.gov |
| Ginseng (Panax ginseng) | Copper (Cu) | Increased Cu concentration enhanced the activity of enzymes in the phenylpropanoid pathway, leading to accumulation of phenolic compounds and lignin. | mdpi.com |
Temperature stress, both high and low, can significantly impact plant growth and development. aloki.hu The phenylpropanoid pathway and the production of lignin, including the incorporation of this compound, are involved in plant adaptation to temperature extremes. aloki.humdpi.com
Under high temperature stress, some plants respond by increasing their lignin content. frontiersin.org For example, in poplar (Populus spp.), high temperatures led to an increase in lignin in the stem. frontiersin.org This response is thought to provide enhanced structural support and stability to the plant under heat stress. The biosynthesis of various intermediates in the lignin pathway can be modulated by temperature. frontiersin.org
Conversely, cold stress can also trigger changes in lignin biosynthesis. In some plants, cold acclimation induces the expression of genes involved in the lignin pathway, leading to higher lignin content. aloki.hu This can alter the water permeability and rigidity of the cell wall, which may be beneficial for survival in low temperatures. aloki.hu
The response of this compound and its derivatives to temperature stress is complex and can vary between plant species and the specific stress conditions. However, it is clear that the modulation of the lignin biosynthetic pathway is a key adaptive mechanism for plants to cope with unfavorable temperatures.
Biotechnological and Metabolic Engineering Applications of P Coumaryl Alcohol Research
Genetic Manipulation of Lignin (B12514952) Biosynthesis for Biomass Improvement
Lignin, a complex polymer derived from monolignols including p-coumaryl alcohol, provides structural rigidity to plant cell walls. biosynth.commooc.fi However, this same rigidity makes it difficult to break down plant biomass for industrial applications like biofuel production. nih.gov Genetic engineering to modify lignin content and composition is a primary focus for improving biomass characteristics. researchgate.net
Enhancing Lignocellulosic Biomass Digestibility for Biofuel Production
The recalcitrance of lignocellulosic biomass, largely due to lignin, is a major hurdle in the cost-effective production of biofuels. scielo.br Lignin physically shields cellulose (B213188) and hemicellulose from enzymatic degradation, making it difficult to release the fermentable sugars needed for biofuel synthesis. nih.gov
Studies in various plants, including alfalfa and switchgrass, have demonstrated that modifying genes in the phenylpropanoid pathway—the metabolic route to this compound and other monolignols—can lead to biomass that is more easily broken down. researchgate.netresearchgate.net For example, down-regulating the expression of genes such as p-coumarate 3-hydroxylase (C3H) or hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) in alfalfa results in lignin with a higher proportion of p-hydroxyphenyl (H) units derived from this compound. nih.gov This alteration in lignin composition has been linked to reduced recalcitrance. nih.gov
| Gene Target | Plant Species | Effect on Lignin | Impact on Biofuel Production |
| Caffeic acid O-methyltransferase (COMT) | Switchgrass, Maize | Reduced S-lignin content | Improved ethanol (B145695) yield. researchgate.net |
| Cinnamoyl-CoA reductase (CCR) | Poplar, Maize | Reduced overall lignin content | Increased saccharification efficiency. msu.edu |
| 4-coumarate:CoA ligase (4CL) | Sorghum, Poplar | Altered lignin composition | Reduced recalcitrance to enzymatic hydrolysis. researchgate.netnih.gov |
| p-coumarate 3-hydroxylase (C3H) | Alfalfa | Increased H-lignin content | Enhanced extractability of lignin. nih.gov |
Altering Wood Quality and Plant Structural Integrity
Altering the expression of genes in the lignin pathway can change the ratio of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units. nih.gov For example, increasing the proportion of H-units, derived from this compound, can affect the cross-linking within the lignin polymer. nih.gov This can lead to changes in wood density, strength, and pulping efficiency. mdpi.comusda.gov
Research in poplar has shown that down-regulating certain genes in the lignin pathway can lead to wood that is more easily processed for paper production. nih.gov Conversely, targeted overexpression of specific genes, such as certain laccases involved in polymerization, could potentially enhance wood strength and resistance to environmental stress. mdpi.com However, significant reductions in lignin can sometimes have negative consequences, such as reduced plant growth or increased susceptibility to lodging (bending or breaking of the stem). researchgate.net Therefore, a key challenge is to modify lignin in a way that improves its industrial properties without compromising the plant's structural integrity. msu.edu
| Genetic Modification | Target Plant | Observed Effect on Wood/Structure | Potential Application |
| Down-regulation of C4H | Poplar | Reduced lignin content, altered metabolism. nih.gov | Improved pulping efficiency. |
| Overexpression of PdeLAC28 (laccase) | Poplar | Increased lignin content, enhanced xylem development. mdpi.com | Enhanced wood strength for construction. mdpi.com |
| Down-regulation of 4CL | Poplar | Reduced lignin content, changes in wood chemistry. nih.gov | Biofuel production, improved forage digestibility. |
| Increased this compound incorporation | Alfalfa | Lower molecular weight lignin. nih.gov | Easier biomass processing. nih.gov |
Engineering Plant Resistance to Biotic and Abiotic Stresses
The phenylpropanoid pathway, which synthesizes this compound, is not only crucial for building lignin but also plays a central role in plant defense against a wide range of biotic and abiotic stresses. ontosight.ainih.gov Lignin itself acts as a physical barrier against pathogens and pests. redalyc.orgpreprints.org Furthermore, many intermediate compounds of the pathway have antimicrobial and antioxidant properties. ontosight.aiontosight.ai
Metabolic engineering of this pathway can enhance a plant's natural defenses. For example, upon pathogen attack or wounding, plants often increase the production of lignin and other phenolic compounds at the site of infection or injury. nih.govresearchgate.net This "stress-induced" lignin is often richer in this compound-derived H-units. mdpi.com
By manipulating the genes that control the flow of metabolites through the phenylpropanoid pathway, it's possible to bolster these defense responses. For instance, increasing the expression of key biosynthetic genes could lead to a more rapid and robust accumulation of protective compounds when a plant is under attack. redalyc.org Research has shown that modifying lignin composition can increase resistance to certain pathogens. oup.com
Similarly, the accumulation of phenolic compounds, including derivatives of this compound, contributes to tolerance against abiotic stresses like drought, salinity, and extreme temperatures. numberanalytics.comsemanticscholar.orgpublish.csiro.au These molecules can act as antioxidants, scavenging harmful reactive oxygen species that are produced under stress conditions. semanticscholar.org Engineering plants to accumulate higher levels of these compounds could therefore improve their resilience in challenging environments. frontiersin.org
Development of Bio-based Industrial Products and Pharmacological Agents
The phenylpropanoid pathway, with this compound as a key intermediate, is a rich source of valuable chemicals that have applications beyond the plant itself. smolecule.commdpi.com Through metabolic engineering, it is possible to divert plant metabolism to produce high-value bio-based products and compounds with pharmacological activity. rsc.org
This compound and its derivatives have been investigated for a range of potential uses. For example, they exhibit antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aismolecule.com This makes them attractive candidates for development as pharmaceuticals or as active ingredients in cosmetic formulations. ontosight.ai Research has indicated that this compound can neutralize free radicals, suggesting a potential role in preventing diseases associated with oxidative stress. nih.gov
In the realm of material science, this compound and other monolignols are being explored as building blocks for bio-based polymers and composites. smolecule.com The unique aromatic structure of these compounds makes them a valuable renewable alternative to petroleum-based chemicals. rsc.org By engineering microorganisms or plants to overproduce specific monolignols, it may be possible to create a sustainable supply chain for these novel materials. mdpi.com
| Compound Class | Potential Application | Relevant Research Finding |
| This compound derivatives | Antioxidants, Anti-inflammatory agents | Have been shown to neutralize free radicals and inhibit inflammatory mediators. ontosight.aismolecule.com |
| Lignin-derived polymers | Bio-based composites, Adhesives | Can be chemically modified to create new materials with enhanced properties. mdpi.comwoodresearch.sk |
| Stilbenes and Lignans (B1203133) | Phytoalexins, Pharmacologicals | Derived from p-coumaryl-CoA, these compounds have documented defensive roles against pathogens. mdpi.comoup.com |
| This compound glucosides | Cosmetics, Food additives | Potential as natural antioxidants in various formulations. ontosight.ai |
Advanced Research Methodologies and Analytical Approaches for P Coumaryl Alcohol Study
Isotopic Labeling Studies for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of atoms through metabolic pathways. frontiersin.org By supplying isotopically labeled precursors, researchers can trace the journey of these labels into downstream metabolites, providing a quantitative snapshot of pathway activity in vivo. frontiersin.org This approach has been crucial for understanding the biosynthesis of p-coumaryl alcohol and its subsequent polymerization.
The phenylpropanoid pathway, which produces this compound, begins with the amino acid L-phenylalanine. frontiersin.orgfrontiersin.org Consequently, stable isotope-labeled L-phenylalanine, particularly ¹³C-phenylalanine, is a common tracer used to investigate the metabolic flux towards monolignol synthesis. researchgate.net When plants are fed with labeled phenylalanine, the ¹³C atoms are incorporated into the backbone of pathway intermediates and end-products, including this compound. researchgate.net
Research has demonstrated the incorporation of labeled phenylalanine and cinnamic acid into compounds derived from this compound. researchgate.net For instance, feeding experiments with excised Arabidopsis stems using ¹³C-labeled phenylalanine have been developed to analyze the carbon flux specifically toward lignin (B12514952) biosynthesis. researchgate.net These studies allow for the detection of metabolic shifts and bottlenecks within the pathway. For example, in lignin-modified Brachypodium distachyon, ¹³C-isotopic labeling analyses helped correlate the accumulation of this compound with changes in H-unit lignin levels. oup.com
Isotopic labeling is not just for tracing pathways; it is also a cornerstone for quantifying the efficiency of monolignol incorporation into lignin. By measuring the isotopic enrichment in the final polymer, scientists can calculate the percentage of carbon from a specific precursor that is retained in the this compound-derived fraction of lignin. researchgate.netnih.gov
Analyses of biochemical reactions have been used to estimate the efficiency of lignin biosynthesis from precursors like sucrose (B13894) via the phenylalanine pathway. researchgate.netnih.gov These calculations show that a significant portion of the carbon from the initial precursor is successfully converted and stored in the lignin polymer. Such quantitative data is vital for metabolic engineering efforts aimed at altering lignin composition. A new method using pyrolysis-gas chromatography (Py-GC) on acetylated lignin samples has also been proposed for the accurate quantitative analysis of detailed lignin monomer composition, including this compound, from microgram-scale samples. nih.gov
| Lignin Monomer | Carbon Retention from Sucrose (via Phenylalanine) | Potential Energy Retention (from Phenylalanine) |
|---|---|---|
| This compound | 73.2% researchgate.net | 77.7% researchgate.netnih.gov |
| Coniferyl alcohol | 65.7% researchgate.net | 69.5% researchgate.netnih.gov |
| Sinapyl alcohol | 60.7% researchgate.net | 63.9% researchgate.netnih.gov |
Advanced Spectroscopic Techniques for Characterization in Complex Matrices
Characterizing this compound and its polymeric forms within the complex matrix of the plant cell wall presents a significant analytical challenge. Advanced spectroscopic techniques are essential for elucidating its structure and quantifying its presence.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the detailed structure of organic molecules and polymers. For this compound and lignin analysis, various NMR methods are employed, including 1D (¹H, ¹³C, ³¹P) and 2D techniques like Heteronuclear Single Quantum Coherence (HSQC). mdpi.com HSQC is particularly powerful as it correlates protons with their directly attached carbon atoms, providing a detailed fingerprint of specific structural units. mdpi.comacs.org
Studies have identified the specific chemical shifts for this compound units within lignin polymers. For example, in 2D HSQC spectra, the correlation peaks for the aromatic ring protons and carbons of this compound polymer units are found in distinct regions (e.g., C2/6-H2/6 at δC/δH 129.48–126.13/7.32–7.21 and C3/5-H3/5 at δC/δH 117.27–115.15/7.08–6.86). acs.org ³¹P NMR is used after derivatization to quantify different types of hydroxyl groups (aliphatic, phenolic), which provides insight into the degree of etherification and condensation of the lignin polymer. mdpi.comjove.com
| Unit/Linkage | NMR Experiment | Carbon Signal (δC) | Proton Signal (δH) | Reference |
|---|---|---|---|---|
| This compound monomer (C2/6) | 2D HSQC | 127.30 ppm | 7.26 ppm | acs.org |
| This compound monomer (C3/5) | 2D HSQC | 115.31 ppm | 6.79 ppm | acs.org |
| p-Coumarate (PCA) (C3,5) | 2D HSQC | 115.5 ppm | 6.76 ppm | mdpi.com |
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of compounds. When coupled with a separation technique like chromatography, it becomes a powerful tool for analyzing complex mixtures. Electrospray ionization (ESI) is a common "soft" ionization method used for analyzing monolignols and their derivatives, as it minimizes fragmentation during the ionization process. uab.eduscispace.com
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental formulas. scispace.commsu.edu Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. msu.eduoup.com This approach is invaluable for identifying this compound and its conjugates in plant extracts and for studying the oligomeric structures it forms within lignin. msu.eduoup.com
| Parameter | Value/Setting | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₀O₂ | ufz.de |
| Exact Mass | 150.0681 u (Calculated), 150 (Observed) | uab.eduufz.de |
| Instrument Type | LC-ESI-QTOF | ufz.de |
| Ion Mode | Negative | ufz.de |
| Precursor Ion (ESI-) | m/z 149 [M-H]⁻ | uab.edu |
High-performance liquid chromatography (HPLC) is the cornerstone for the separation and quantification of this compound and related phenylpropanoids from complex plant extracts. uab.edumdpi.com The choice of detector is critical and depends on the analytical goal. scioninstruments.com
Reversed-phase columns, such as C18, are commonly used for separating monolignols and their esters. uab.edu Ultraviolet (UV) detectors are widely employed because the aromatic ring in this compound strongly absorbs UV light, typically with maxima around 260 nm. uab.eduscioninstruments.com Diode Array Detectors (DAD) offer an advantage by acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. scioninstruments.com
For enhanced sensitivity and specificity, HPLC systems are often coupled to mass spectrometers (HPLC-MS) or tandem mass spectrometers (HPLC-MS/MS), combining the separation power of HPLC with the detailed analytical capabilities of MS. scispace.comoup.com Other detectors like fluorescence detectors (FLD) can offer high sensitivity for naturally fluorescent compounds, while universal detectors like the Charged Aerosol Detector (CAD) can quantify analytes that lack a UV chromophore. scioninstruments.comlcservicesltd.co.ukresearchgate.net
| Component Analyzed | Column | Detection Method | Monitoring Wavelength (if applicable) | Reference |
|---|---|---|---|---|
| Phenolic Fatty Acid Esters of this compound | C18 | UV | 210 nm and 260 nm | uab.edu |
| p-Coumaraldehyde (B1217632) (precursor) | UPLC (a form of HPLC) | Tandem Mass Spectrometry (MS/MS) | N/A | oup.com |
| This compound | Acquity Bridged Ethyl Hybrid C18 | ESI-QTOF MS | N/A | ufz.de |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to identify and quantify the degradation products of this compound. This method is instrumental in studying the chemical structure of lignins and the effects of various treatments on their composition.
In pyrolysis-GC-MS studies, this compound and its derivatives are subjected to high temperatures, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. The pyrolysis of this compound yields a range of phenolic compounds. Major products identified at lower pyrolysis temperatures (below 500°C) include phenol (B47542) and its simple derivatives like p-cresol, ethyl-phenol, propenyl-phenol, and propyl-phenol. acs.org Other significant products observed include p-vinylphenol and this compound itself. csic.es
The analysis of degradation products provides insights into the structure of lignin. For instance, the degradation of grass lignin, which is composed of p-coumaryl, coniferyl, and sinapyl alcohols, releases characteristic phenolic compounds. unmul.ac.id The presence of 4-vinylphenol (B1222589) in pyrolysates is a key indicator of the this compound component in grass lignin. acs.org
GC-MS is also employed to analyze the products of chemical degradation methods like thioacidolysis, which cleaves the β-O-4 linkages in lignin, releasing monomeric units that can be derivatized and analyzed. nih.gov This allows for the quantification of p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, providing a detailed picture of lignin composition.
Table 1: Major Pyrolysis Products of this compound Identified by GC-MS
| Product Category | Specific Compounds |
| Phenols | Phenol, p-Cresol, p-Ethylphenol, p-Vinylphenol |
| Propenylphenols | trans-p-Propenylphenol, cis-p-Propenylphenol |
| Propylphenols | p-Propylphenol |
| Cinnamyl Alcohols | This compound |
Molecular Biology and Genetic Techniques
Molecular biology and genetic approaches are fundamental to understanding the biosynthesis of this compound and its regulation within the plant.
Gene expression analysis techniques such as quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are used to study the transcript levels of genes involved in the phenylpropanoid pathway, which leads to the synthesis of this compound. nih.govfrontiersin.org
Studies have shown that the expression of genes encoding key enzymes in this pathway, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD), are often coordinately regulated. annualreviews.orgd-nb.infoplantbreedbio.org For example, RNA-Seq analysis in Hevea brasiliensis revealed differential expression of lignin biosynthesis genes in reaction wood formation. nih.govfrontiersin.org In hybrid Eucalyptus, high transcript levels of PAL, C4H, and 4CL genes were correlated with high wood basic density. d-nb.info
Furthermore, qRT-PCR has been used to validate RNA-Seq data and to study the response of specific genes to various stimuli. For example, treatment of Arabidopsis seedlings with coniferyl alcohol, another monolignol, was shown to induce the expression of certain transcription factors and repress the expression of several lignin biosynthetic genes, including PAL1 and CAD4. frontiersin.orgnih.gov Similarly, this compound and sinapyl alcohol were also found to significantly induce the transcripts of KFB39, a gene involved in regulating the phenylpropanoid pathway. frontiersin.orgnih.gov
Manipulating the expression of genes in the monolignol biosynthetic pathway through gene silencing (e.g., RNA interference, VIGS) or overexpression provides direct evidence of their function.
Silencing of genes such as chalcone (B49325) synthase (CHS) in flax has been shown to redirect metabolic flux away from flavonoids and towards other phenylpropanoids, affecting lignin synthesis. frontiersin.org In rice, disruption of p-COUMAROYL-COENZYME A:MONOLIGNOL TRANSFERASE (PMT), an enzyme involved in producing p-coumaroylated monolignols, drastically altered lignin composition. biorxiv.org
Conversely, overexpression of transcription factors like MYB58 and MYB63 in Arabidopsis has been shown to activate the expression of lignin biosynthesis-related genes and promote lignification. mdpi.com
The study of mutants in model plants like Arabidopsis thaliana and rice has been crucial in dissecting the genetic control of this compound biosynthesis.
Mutations in genes encoding enzymes of the phenylpropanoid pathway can lead to altered lignin content and composition. For example, Arabidopsis mutants with defects in the p-coumaroyl shikimate 3'-hydroxylase (C3H) gene, when combined with mutations in the Mediator complex subunits MED5A/5B, produce a lignin almost entirely derived from this compound. osti.gov Similarly, mutations in the AtABCG29 gene, which encodes a monolignol transporter, result in lower lignin content and increased sensitivity to this compound. uzh.chnih.gov
In rice, a grass model, stacked mutations in genes encoding coniferaldehyde (B117026) 5-hydroxylase (CAld5H) and PMT led to the near-complete elimination of syringyl (S) lignin units. biorxiv.org Analysis of mutants in cinnamyl alcohol dehydrogenase (CAD) genes in Arabidopsis has revealed that even in the absence of the primary CAD enzymes, plants can still deposit this compound-derived lignin, suggesting the existence of alternative biosynthetic routes. osti.govoup.com
Table 2: Key Genes in this compound Biosynthesis Studied via Mutational Analysis
| Gene | Encoded Protein | Model Organism | Phenotype of Mutant | Reference |
| C3H (in med5a/5b background) | p-Coumaroyl shikimate 3'-hydroxylase | Arabidopsis thaliana | Lignin primarily from this compound | osti.gov |
| AtABCG29 | ABC transporter | Arabidopsis thaliana | Reduced lignin content, increased sensitivity to this compound | uzh.chnih.gov |
| CADC/CADD (in med5a/5b ref8-1 background) | Cinnamyl alcohol dehydrogenase | Arabidopsis thaliana | Continued deposition of p-hydroxyphenyl lignin | osti.govoup.com |
| PMT | p-Coumaroyl-CoA:monolignol transferase | Rice (Oryza sativa) | Drastic alteration of lignin composition | oup.com |
In Vitro Enzymatic Assays and Reaction Mechanism Studies
In vitro enzymatic assays are essential for characterizing the enzymes involved in this compound biosynthesis, such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). nih.govresearchgate.net These assays allow for the determination of kinetic parameters, substrate specificity, and reaction mechanisms.
CCR catalyzes the reduction of p-coumaroyl-CoA to p-coumaraldehyde. wikipedia.orgmdpi.com Studies on recombinant CCR proteins from various plant species have shown that they exhibit different substrate preferences. For example, CCR1 from Petunia hybrida is most active with feruloyl-CoA, followed by sinapoyl-CoA and p-coumaroyl-CoA. nih.govresearchgate.net In contrast, CCR1 from maize shows a slightly higher affinity for p-coumaroyl-CoA. cirad.fr
CAD enzymes catalyze the final step in monolignol synthesis, the reduction of p-coumaraldehyde to this compound. oup.com Structural and functional analyses of CCR and CAD enzymes have revealed that they belong to the short-chain dehydrogenase/reductase (SDR) superfamily and utilize a canonical catalytic triad (B1167595) in their reaction mechanism. nih.govresearchgate.net
Table 3: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) from Petunia hybrida
| Substrate | K_m (μM) | V_max_ (nmol mg⁻¹ protein s⁻¹) | k_cat_ (s⁻¹) |
| p-Coumaroyl-CoA | 208.6 ± 47.4 | 1235.7 ± 168.3 | - |
| Feruloyl-CoA | 307.6 ± 9.0 | 5713.0 ± 66.8 | - |
| Sinapoyl-CoA | 270.3 ± 17.8 | 3384.7 ± 111.5 | - |
| Data from nih.gov |
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are utilized to investigate the biological activities of this compound and its derivatives. These assays provide valuable information on their potential pharmacological effects, such as anti-inflammatory and antioxidant properties. medchemexpress.commdpi.com
A derivative of this compound, this compound-γ-O-methyl ether (CAME), isolated from Alpinia galanga, has been shown to possess anti-inflammatory activity. nih.govnih.gov In cell-based assays using mouse CD4+ T helper (Th) cells, CAME was found to potently suppress the production of interferon-gamma (IFNγ), a pro-inflammatory cytokine. nih.govnih.gov This effect was mediated by the attenuated expression of the transcription factor T-bet. nih.govnih.gov
Furthermore, both CAME and p-coumaryl diacetate (CDA) have demonstrated the ability to reduce intracellular reactive oxygen species in Th cells, indicating antioxidant activity. nih.govnih.gov These findings highlight the potential of this compound derivatives as modulators of immune responses.
Emerging Research Directions and Future Perspectives
Understanding Signaling Roles of p-Coumaryl Alcohol and Other Monolignols
While traditionally viewed as structural building blocks for lignin (B12514952), emerging evidence suggests that this compound and other monolignols also function as signaling molecules. frontiersin.org This dual role is a critical area of ongoing research, as it implies a sophisticated feedback mechanism within the phenylpropanoid pathway and a broader involvement in plant development and defense.
Recent studies have shown that monolignols can influence the expression of genes involved in their own biosynthesis. frontiersin.org For instance, experiments with Arabidopsis have demonstrated that this compound and sinapyl alcohol can significantly induce the transcription of certain genes, suggesting they act as signaling molecules in the regulation of lignin biosynthesis. frontiersin.org This feedback regulation is crucial for plants to tightly control the allocation of carbon, a significant metabolic investment, into the non-reversible process of lignification. frontiersin.org
Furthermore, the interaction of monolignol biosynthetic enzymes with signaling proteins points to a direct link between the pathway and cellular defense responses. In rice, a cinnamoyl-CoA reductase (CCR) has been shown to interact with a small GTPase called Rac1, a key regulator of reactive oxygen species production involved in plant defense. frontiersin.org This interaction leads to the activation of CCR, resulting in increased lignin accumulation, which acts as a physical barrier against pathogens. frontiersin.orgnih.gov The antimicrobial properties of lignin precursors, including this compound, further underscore their role in plant defense. ubc.caontosight.ai
Future research will likely focus on elucidating the precise mechanisms of monolignol sensing and signal transduction. Identifying the receptors that perceive monolignols and the downstream signaling components will be key to understanding how plants balance the metabolic flux between growth, development, and defense. This knowledge could be harnessed to develop crops with enhanced disease resistance.
Comprehensive Systems Biology Approaches to Phenylpropanoid Metabolism
The phenylpropanoid pathway is a complex and highly branched metabolic network, and understanding its regulation requires a holistic approach. nih.govfrontiersin.orgnih.gov Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, is becoming an indispensable tool for dissecting this complexity. frontiersin.orgnih.govsu.se
By combining large-scale datasets, researchers can identify novel genes, enzymes, and regulatory factors involved in phenylpropanoid metabolism. frontiersin.orgnih.govsu.se For example, co-expression analyses, which identify genes with similar expression patterns across different conditions, have been instrumental in discovering new players in the lignin biosynthetic pathway. frontiersin.orgnih.gov This approach, coupled with the analysis of metabolite accumulation, allows for the identification of candidate genes that may have novel functions in lignin metabolism. su.se
Systems biology approaches are also crucial for understanding how carbon flux is partitioned between the different branches of the phenylpropanoid pathway. mdpi.comfrontiersin.org This is particularly important for metabolic engineering efforts aimed at enhancing the production of specific high-value compounds. frontiersin.orgnih.govmdpi.comfrontiersin.org By creating comprehensive models of the pathway, researchers can predict the effects of genetic modifications and identify the most effective strategies for redirecting metabolic flow towards desired products. mdpi.comfrontiersin.org However, significant challenges remain, including the need to better understand the transport, compartmentation, and polymerization of phenylpropanoids. frontiersin.orgnih.gov
Future research in this area will likely involve the development of more sophisticated computational models and the application of cutting-edge "omics" technologies to generate more comprehensive datasets. frontiersin.orgnih.gov These approaches will be essential for unraveling the fine regulatory mechanisms that govern phenylpropanoid metabolism and for harnessing its potential for biotechnological applications. frontiersin.orgnih.gov
Precision Genetic Engineering for Tailored Lignin and Secondary Metabolite Profiles
Advances in genetic engineering, particularly the development of CRISPR/Cas9 technology, have opened up new avenues for precisely modifying the phenylpropanoid pathway to produce plants with tailored lignin and secondary metabolite profiles. genbreedpublisher.comfrontiersin.org This has significant implications for various industries, including biofuels, pulp and paper, and pharmaceuticals. genbreedpublisher.comfrontiersin.orgbiosynth.com
One of the primary goals of lignin engineering is to reduce its content or alter its composition to make plant biomass more amenable to industrial processing. genbreedpublisher.comfrontiersin.org Lignin's recalcitrance is a major obstacle in the production of biofuels and paper. genbreedpublisher.comnih.gov By using CRISPR/Cas9 to target and knock out key genes in the lignin biosynthetic pathway, researchers have successfully reduced lignin content and improved the efficiency of biomass conversion. genbreedpublisher.comnih.govresearchgate.net For example, targeting genes such as caffeic acid O-methyltransferase (COMT) and caffeoyl shikimate esterase (CSE) has led to significant reductions in lignin without severely impacting plant growth. genbreedpublisher.comresearchgate.net
Precision genetic engineering also allows for the alteration of lignin composition, such as the ratio of syringyl (S) to guaiacyl (G) units, which can affect the properties of the resulting polymer. frontiersin.orgoup.com Modifying the expression of genes like ferulate 5-hydroxylase (F5H) can shift the S/G ratio, leading to lignin that is easier to break down. oup.com Furthermore, genetic engineering can be used to introduce novel monomers into the lignin polymer, creating new functionalities and facilitating its valorization. maxapress.comosti.gov
Beyond lignin, precision engineering of the phenylpropanoid pathway can be used to enhance the production of valuable secondary metabolites. mdpi.complos.org By upregulating key transcription factors or downregulating competing pathway branches, it is possible to increase the accumulation of compounds with pharmaceutical or nutraceutical properties. plos.org
Ecological Significance and Evolutionary Aspects of this compound Pathways
The biosynthetic pathway leading to this compound is not limited to land plants; its origins are ancient, with evidence of its presence in various photosynthetic eukaryotes, including algae. ubc.ca This suggests that the original function of this pathway was likely not related to structural support for upright growth on land. ubc.ca
Phylogenetic analyses indicate that the genes for this compound biosynthesis evolved long before the transition of plants to a terrestrial environment. ubc.ca It is hypothesized that the primordial role of this compound and its derivatives was in biological defense. ubc.caontosight.ai The antimicrobial properties of these compounds would have provided a significant advantage against pathogens in aquatic environments. ubc.caontosight.ai
The evolution of more complex monolignols, such as coniferyl and sinapyl alcohols, appears to have occurred independently in different lineages, including red algae, club mosses, and vascular plants. ubc.ca This evolutionary diversification allowed for the formation of more complex and robust lignin polymers, which were crucial for the development of vascular tissues for water transport and structural support, key adaptations for life on land. ubc.caresearchgate.netfrontiersin.orgnih.gov
The ecological significance of this compound extends to its role in plant responses to both biotic and abiotic stresses. nih.govfrontiersin.org Lignification is a common defense mechanism against pathogens and herbivores, and the accumulation of this compound-derived lignin can be induced by stress. nih.govtandfonline.com For instance, in cucumber, abiotic stress leads to an upregulation of the this compound branch of the phenylpropanoid pathway, resulting in rapid lignification of affected tissues. nih.gov In some grasses, this compound can be conjugated to other monolignols, potentially influencing the structure and properties of the resulting lignin polymer. frontiersin.org
Future research in this area will likely involve broader comparative genomics and metabolomics studies across a wider range of plant and algal species. This will provide a more detailed picture of the evolutionary history of the phenylpropanoid pathway and the diverse ecological roles of its products. Understanding how different plant lineages have adapted their phenylpropanoid metabolism to specific environmental pressures will provide valuable insights for developing crops with enhanced resilience to a changing climate.
Q & A
Basic Research Questions
Q. How can p-coumaryl alcohol be identified and quantified in plant tissues?
- Methodology : Use high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 280 nm, as phenolic compounds like p-coumaryl alcohol exhibit strong absorption at this wavelength. For structural confirmation, combine with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the phenolic proton (δ 8.2–8.5 ppm) and the allylic alcohol group (δ 4.1–4.3 ppm) .
- Data Considerations : Calibrate with pure p-coumaryl alcohol standards (CAS: 3690-05-9) and account for matrix effects in plant extracts .
Q. What is the role of p-coumaryl alcohol in lignin biosynthesis?
- Methodology : Employ isotopic labeling (e.g., ¹³C-phenylalanine) to trace p-coumaryl alcohol incorporation into lignin polymers in Arabidopsis mutants. Use thioacidolysis followed by gas chromatography-mass spectrometry (GC-MS) to quantify H-lignin units derived from p-coumaryl alcohol .
- Key Finding : p-Coumaryl alcohol is a precursor of H-lignin, predominant in grasses and compression wood, contributing to lignin’s hydrophobicity and structural rigidity .
Q. How does p-coumaryl alcohol solubility affect experimental design?
- Methodology : Solubilize p-coumaryl alcohol in dimethyl sulfoxide (DMSO) or methanol (0.1–1% v/v) for in vitro assays. For in planta studies, use transgenic models with upregulated biosynthesis pathways to bypass solubility limitations .
- Contradiction Note : Reported solubility in DMSO ( ) conflicts with some experimental observations; validate with controlled solvent purity and temperature (25°C) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
